molecular formula C24H40O10S B8106557 THP-PEG7-Tos

THP-PEG7-Tos

Cat. No.: B8106557
M. Wt: 520.6 g/mol
InChI Key: QGSBMQZFPAVLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THP-PEG7-Tos is a compound that consists of a polyethylene glycol (PEG) linker with a tetrahydropyranyl (THP) protecting group and a tosyl (tosylate) moiety. The THP group serves as an alcohol protecting group that can be removed under acidic conditions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG7-Tos typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the PEG chain is protected using tetrahydropyranyl chloride in the presence of an acid catalyst to form the THP-protected PEG.

    Tosylation: The THP-protected PEG is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group, resulting in the formation of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product. The compound is typically produced under Good Manufacturing Practice (GMP) conditions for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

THP-PEG7-Tos undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a very good leaving group, making this compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Deprotection: The THP protecting group can be removed under acidic conditions to reveal the free hydroxyl group

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Deprotection: Acidic conditions, such as dilute hydrochloric acid or p-toluenesulfonic acid in methanol, are used to remove the THP group

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group is replaced by the nucleophile.

    Deprotection: The major product is the PEG derivative with a free hydroxyl group

Scientific Research Applications

THP-PEG7-Tos has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance solubility and stability.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and reduce immunogenicity.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and circulation time of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings with improved properties

Mechanism of Action

The mechanism of action of THP-PEG7-Tos involves its role as a linker and protecting group in chemical reactionsThe THP group protects the hydroxyl group during synthetic steps and can be removed under acidic conditions to reveal the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    THP-PEG8-Tos: Similar to THP-PEG7-Tos but with a longer PEG chain.

    PEG7-Tos: Lacks the THP protecting group, making it less versatile in multi-step syntheses .

Uniqueness

This compound is unique due to its combination of a THP protecting group and a tosyl moiety, which provides both protection and reactivity in synthetic applications. The hydrophilic PEG linker enhances solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S/c1-22-5-7-23(8-6-22)35(25,26)34-21-19-31-17-15-29-13-11-27-10-12-28-14-16-30-18-20-33-24-4-2-3-9-32-24/h5-8,24H,2-4,9-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSBMQZFPAVLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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